3-(2-bromophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c20-18-5-2-1-4-14(18)6-9-19(24)23-15-7-8-16(23)13-17(12-15)22-11-3-10-21-22/h1-5,10-11,15-17H,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAPMYWXUGSIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the construction of the bicyclic octane system, and the introduction of the bromophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost,
Biological Activity
The compound 3-(2-bromophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a novel derivative that has garnered attention due to its potential biological activities, particularly in the context of inflammatory responses and pain management. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a bromophenyl moiety with an azabicyclo[3.2.1]octane core and a pyrazole group, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22BrN3O |
| Molecular Weight | 384.29 g/mol |
| CAS Number | Not available |
The primary mechanism of action for this compound involves the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a crucial role in the degradation of endogenous fatty acid amides, including palmitoylethanolamide (PEA) . By inhibiting NAAA, the compound enhances the levels of PEA, thereby prolonging its anti-inflammatory and analgesic effects at sites of inflammation .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has demonstrated that modifications in the pyrazole and bromophenyl substituents significantly influence the compound's potency and selectivity against NAAA. For instance, compounds with specific substitutions on the phenyl ring exhibited enhanced inhibitory activity compared to their unsubstituted counterparts .
In Vitro Studies
In vitro assays have revealed that the compound exhibits strong inhibitory activity against human NAAA, with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM) . Additionally, it shows selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase , indicating a potential for broader therapeutic applications.
In Vivo Efficacy
Preclinical studies have demonstrated that administration of this compound leads to significant reductions in inflammatory markers and pain scores in animal models of inflammation . These findings suggest its potential utility in treating conditions characterized by chronic pain and inflammation.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds within the same structural class. For example:
- Case Study 1 : A study involving a related pyrazole derivative showed a marked decrease in inflammatory response in rodent models when administered prior to inflammatory stimuli.
- Case Study 2 : Clinical trials with azabicyclic compounds indicated promising results in managing neuropathic pain, supporting the hypothesis that this class of compounds could be beneficial for patients with chronic pain syndromes.
Comparison with Similar Compounds
3-(4-Fluoro-3-methylphenyl) Analogs
The compound 3-(4-fluoro-3-methylphenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (BK65786, CAS 2319809-53-3) replaces the 2-bromophenyl group with a 4-fluoro-3-methylphenyl substituent. The methyl group may increase lipophilicity, affecting membrane permeability. Molecular weight: 341.42 g/mol .
3-(4-Methoxyphenyl) Analogs
3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (BK63156, CAS 2310155-98-5) substitutes the bromophenyl with a methoxyphenyl group and replaces pyrazole with 1,2,4-triazole. The methoxy group is electron-donating, which could alter electronic distribution and hydrogen-bonding capacity. Molecular weight: 340.42 g/mol .
Heterocyclic Ring Modifications
1,2,4-Triazole-Substituted Analogs
BK63156 (mentioned above) replaces pyrazole with 1,2,4-triazole. Triazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may influence target affinity or solubility .
Thiophene-Substituted Analogs
1-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one substitutes the propan-1-one chain with a thiophene-ethyl group.
Bicyclic Core Modifications
3,8-Diazabicyclo[3.2.1]octane Derivatives
The compound 1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one (CID 6433296) introduces a second nitrogen atom in the bicyclic core, forming a 3,8-diazabicyclo system. Molecular formula: C₁₈H₂₃BrN₂O .
N-Acylnortropane Derivatives
Compounds like Cyclohex-1-en-1-yl ((1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone feature hydroxylated bicyclic cores. Hydroxylation improves hydrophilicity and may reduce blood-brain barrier penetration compared to the target compound .
Pharmacologically Active Analogs
Maraviroc
Maraviroc (C₂₉H₄₁F₂N₅O) contains a 8-azabicyclo[3.2.1]octane core substituted with a triazole group and a difluorocyclohexane carboxamide. It is a CCR5 antagonist used in HIV treatment. The triazole and fluorinated groups highlight the importance of heterocycles and halogens in optimizing drug-receptor interactions .
Q & A
Q. How can researchers optimize the synthesis of 3-(2-bromophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one to improve yield and purity?
- Methodological Answer : The synthesis of structurally related azabicyclo[3.2.1]octane derivatives involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., dichloromethane or THF), and reaction times. For example, intermediates like the 8-azabicyclo[3.2.1]octane framework are synthesized via [3+2] cycloaddition or nucleophilic substitution reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is critical to isolate the final product with >95% purity . Reaction progress should be monitored using TLC or HPLC-MS to identify side products (e.g., unreacted bromophenyl precursors).
Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?
- Methodological Answer : Comprehensive characterization requires:
- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) to confirm stereochemistry and substituent positions on the azabicyclo ring .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., expected [M+H]+ ion for CHBrNO).
- X-ray crystallography : For unambiguous confirmation of the bicyclic framework and pyrazole ring orientation, as demonstrated for similar compounds .
- HPLC-UV/FLD : To assess purity and detect trace impurities .
Q. How does the bromophenyl substituent influence the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Exposure to UV light (e.g., 254 nm) to assess degradation kinetics, given the bromophenyl group’s susceptibility to photolytic cleavage .
- Solution stability : Monitor pH-dependent hydrolysis (e.g., in aqueous buffers at pH 3–10) using LC-MS to detect breakdown products like free pyrazole or bromophenol .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase inhibition assays : Given the pyrazole moiety’s affinity for ATP-binding pockets, test against kinase panels (e.g., JAK2, EGFR) .
- CYP450 inhibition : Assess metabolic interactions via fluorometric or luminescent assays .
- Cellular cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the pyrazole ring in target binding?
- Methodological Answer :
- Synthesize derivatives with pyrazole substitutions (e.g., methyl, trifluoromethyl) or replacement with triazole/isoxazole rings.
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., kinases, GPCRs). Validate with SPR or ITC to quantify binding affinities .
- Corrogate activity data with steric/electronic parameters (Hammett constants, logP) to identify critical substituent effects .
Q. What computational strategies are effective for predicting metabolic pathways and potential toxicities?
- Methodological Answer :
- In silico metabolism prediction : Use software like MetaSite or GLORY to identify probable Phase I/II metabolites (e.g., oxidative debromination or pyrazole hydroxylation) .
- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity, mutagenicity, or hERG channel inhibition .
Q. How should researchers address contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay validation : Cross-validate using orthogonal methods (e.g., replace luminescent kinase assays with radiometric filter-binding assays) .
- Statistical analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability.
- Control experiments : Test for compound aggregation (via dynamic light scattering) or nonspecific binding (e.g., detergent-based assays) .
Q. What experimental designs are optimal for studying environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Environmental persistence : Use OECD 307 guidelines to assess biodegradability in soil/water systems .
- Ecotoxicology : Conduct acute/chronic toxicity tests in Daphnia magna or Danio rerio (zebrafish), measuring LC or teratogenicity .
Q. How can enantiomeric purity of the azabicyclo[3.2.1]octane core be ensured during synthesis?
- Methodological Answer :
Q. What strategies are recommended for identifying off-target interactions in complex biological systems?
- Methodological Answer :
- Chemoproteomics : Use affinity-based probes (e.g., alkyne-tagged derivatives) coupled with click chemistry and LC-MS/MS to map interactomes .
- Transcriptomic profiling : RNA-seq or NanoString analysis to detect pathway-level perturbations in treated cells .
Data Contradiction Analysis
Q. Q. How should researchers resolve discrepancies between computational binding predictions and experimental IC values?
- Methodological Answer :
- Force field refinement : Re-dock compounds using AMBER or CHARMM with explicit solvent models to improve pose accuracy.
- Experimental validation : Perform X-ray crystallography of compound-target complexes to confirm binding modes .
- Adjust ligand protonation states : Account for pH-dependent ionization using tools like Epik .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
